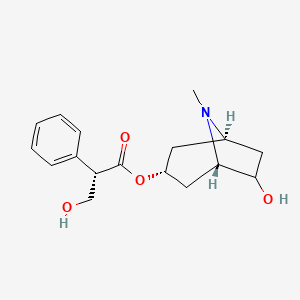

7-Hydroxyhyoscyamine

描述

Contextual Significance in Tropane (B1204802) Alkaloid Biochemistry and Metabolism

7-Hydroxyhyoscyamine is a hydroxylated derivative of hyoscyamine (B1674123), a primary tropane alkaloid found in plants of the Solanaceae family. Its principal significance lies in its role as the immediate precursor to scopolamine (B1681570), a valuable anticholinergic drug. The conversion of hyoscyamine to scopolamine is a two-step process catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). rsc.orgashs.orgnih.gov

The first reaction involves the hydroxylation of hyoscyamine at the 6β-position to form 6β-hydroxyhyoscyamine. rsc.orgnih.govacs.org Subsequently, the same enzyme, H6H, catalyzes the epoxidation of 6β-hydroxyhyoscyamine, which is also known as anisodamine, to produce scopolamine. rsc.orgmdpi.com It is within this second step that this compound is understood to be a transient intermediate. The transformation involves the loss of the 7β-hydrogen atom from the tropane ring. tandfonline.com

The enzyme H6H is a 2-oxoglutarate-dependent dioxygenase, requiring cofactors such as Fe²⁺ ions, molecular oxygen, and ascorbate (B8700270) to carry out its catalytic activity. Research has shown that the hydroxylase activity of H6H is considerably more efficient than its epoxidase activity. mdpi.comtandfonline.com This enzymatic bottleneck often leads to a higher accumulation of hyoscyamine compared to scopolamine in many tropane alkaloid-producing plants. nih.govmdpi.com Consequently, H6H is a major target for metabolic engineering efforts aimed at increasing scopolamine yields in plant cell and hairy root cultures. pnas.orgplos.org

The biosynthesis of these alkaloids primarily occurs in the roots of the plant, specifically in the pericycle cells, from where they are translocated to the aerial parts for storage. mdpi.comresearchgate.net The study of this compound and its metabolic pathway is therefore integral to understanding the regulation and compartmentalization of tropane alkaloid production in plants.

Historical Perspectives on Research into its Occurrence and Biosynthesis

The investigation into tropane alkaloids dates back to the 19th century with the isolation of hyoscyamine. researchgate.net However, the elucidation of the intricate biosynthetic pathways, including the role of intermediates like this compound, is a more recent endeavor, largely advanced by the development of sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and the use of labeled precursors in feeding studies. tandfonline.comnih.gov

Early research focused on identifying the major alkaloids, hyoscyamine and scopolamine, in various Solanaceae species like Datura, Hyoscyamus, and Atropa. researchgate.net The existence of minor alkaloids, including this compound, was later confirmed through detailed phytochemical analyses of these plants. For instance, this compound has been identified as a minor alkaloid in species such as Datura stramonium and Datura innoxia. nih.govijnrd.org

The pivotal discovery of the enzyme hyoscyamine 6β-hydroxylase (H6H) in the 1980s was a landmark in understanding the conversion of hyoscyamine to scopolamine. tandfonline.com Initial studies with purified H6H from Hyoscyamus niger root cultures revealed its ability to hydroxylate hyoscyamine. acs.org Subsequent research demonstrated the bifunctional nature of this enzyme, showing it also catalyzed the subsequent epoxidation to scopolamine, solidifying the role of 6β-hydroxyhyoscyamine as a key intermediate. tandfonline.com Feeding experiments using deuterated 6β-hydroxyhyoscyamine in Duboisia shoot cultures provided direct evidence for the loss of the 7β-hydrogen, implicitly confirming the transient formation of a 7-hydroxy intermediate during the epoxidation process. tandfonline.com

The cloning and characterization of the H6H gene from various plants, including Hyoscyamus niger, Brugmansia sanguinea, and Datura metel, have further enabled detailed biochemical and structural studies of the enzyme, providing deeper insights into the mechanism of this compound's formation and conversion. rsc.orgashs.orgresearchgate.net These molecular studies have been instrumental in developing strategies for the metabolic engineering of tropane alkaloid production in controlled culture systems. pnas.orgfrontiersin.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Scopolamine from Hyoscyamine

| Enzyme | EC Number | Function | Substrate(s) | Product(s) |

| Hyoscyamine 6β-hydroxylase (H6H) | 1.14.11.11 | Catalyzes the hydroxylation of hyoscyamine and the subsequent epoxidation to form scopolamine. rsc.orgashs.orgnih.gov | Hyoscyamine, 6β-Hydroxyhyoscyamine | 6β-Hydroxyhyoscyamine, Scopolamine |

Table 2: Occurrence of this compound

| Plant Species | Family | Alkaloid Status |

| Datura stramonium | Solanaceae | Minor alkaloid. nih.gov |

| Datura innoxia | Solanaceae | Minor alkaloid. ijnrd.org |

| Duboisia myoporoides | Solanaceae | Involved in the biosynthesis of scopolamine. |

| Hyoscyamus albus | Solanaceae | Involved in the biosynthesis of scopolamine. |

Structure

3D Structure

属性

IUPAC Name |

[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-YFVFXCHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241683 | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949092-65-3 | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949092653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYHYOSCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK9LA7J3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Chemotaxonomic Distribution of 7 Hydroxyhyoscyamine

Presence in Solanaceae Family

7-Hydroxyhyoscyamine is recognized as a metabolite in various members of the Solanaceae, or nightshade, family. This family is known for its production of a wide array of tropane (B1204802) alkaloids. ontosight.aiscielo.br The biosynthesis of this compound involves the hydroxylation of hyoscyamine (B1674123), a process catalyzed by the enzyme hyoscyamine 6β-hydroxylase.

Identification in Specific Genera (e.g., Datura, Duboisia, Hyoscyamus, Brugmansia)

The occurrence of this compound has been documented across several genera within the Solanaceae family. Research has confirmed its presence in:

Datura : Various species within this genus, including Datura stramonium and Datura innoxia, are known to produce this compound. mdpi.comnih.gov It is considered one of the many tropane alkaloids found in these plants. bldeapharmacy.ac.inprimescholars.com

Duboisia : This genus, particularly Duboisia myoporoides and its hybrids, has been identified as a source of this compound. researchgate.net

Hyoscyamus : Species such as Hyoscyamus albus and Hyoscyamus niger also synthesize this compound. aipublications.comutq.edu.iq In Hyoscyamus albus, it is one of numerous alkaloids identified. utq.edu.iq

Brugmansia : This genus is another that contains this compound, with studies identifying it in species like Brugmansia suaveolens. nih.govresearchgate.net

Accumulation in Key Plant Species

Specific species within the aforementioned genera are notable for their accumulation of this compound, among other alkaloids.

| Plant Species | Family | Alkaloids Including this compound |

| Datura stramonium | Solanaceae | Identified as one of 64 tropane alkaloids. bldeapharmacy.ac.inphytojournal.comnih.gov |

| Datura innoxia | Solanaceae | Detected alongside other tropane alkaloids. mdpi.comaensiweb.com |

| Duboisia myoporoides | Solanaceae | Found in leaves and in hybrids with D. leichhardtii. researchgate.netsquarespace.com |

| Hyoscyamus albus | Solanaceae | Detected in various plant organs. aipublications.comutq.edu.iqresearchgate.net |

| Hyoscyamus niger | Solanaceae | Present as part of its alkaloid profile. chemmethod.compnas.org |

| Brugmansia suaveolens | Solanaceae | Identified in flowers and root cultures. nih.govnih.gov |

Tissue-Specific Localization within Plants

The biosynthesis and accumulation of this compound are not uniform throughout the plant. Different organs exhibit varying concentrations of this and other tropane alkaloids.

Root Systems as Primary Biosynthetic Compartments

The biosynthesis of tropane alkaloids, including the precursors to this compound, is primarily localized in the roots of Solanaceae plants. mdpi.comfrontiersin.org Enzymes crucial for the formation of the tropane ring and subsequent modifications are highly active in root tissues, specifically in the pericycle. mdpi.comoup.com From the roots, these alkaloids are then transported to the aerial parts of the plant. mdpi.comnih.gov Studies on hairy root cultures of various Solanaceae species have been instrumental in understanding these biosynthetic pathways. pnas.orgfrontiersin.org

Distribution in Aerial Plant Organs (e.g., Leaves, Stems, Flowers, Fruits)

Following synthesis in the roots, this compound and related alkaloids are distributed to various aerial organs where they accumulate.

Leaves : In Duboisia myoporoides, this compound has been isolated from the leaves. researchgate.net In Datura stramonium, leaves of young plants contain a high content of tropane alkaloids. nih.gov

Stems : Stems of young Datura stramonium plants also show significant alkaloid content. nih.gov In Hyoscyamus albus, 23 different alkaloids, including this compound, were found in the stems. aipublications.comutq.edu.iq

Flowers : Brugmansia suaveolens flowers have been found to contain this compound. nih.gov Similarly, flowers of Hyoscyamus albus contain a range of alkaloids. aipublications.comutq.edu.iq

Fruits and Seeds : The distribution of alkaloids extends to the fruits and seeds. mdpi.com In Hyoscyamus albus, 21 alkaloids were identified in the seeds. aipublications.comutq.edu.iq

The following table summarizes the distribution of this compound in different organs of Hyoscyamus albus based on GC/MS analysis. researchgate.net

| Plant Organ | Relative Percentage of this compound |

| Roots | 1.3% |

| Stems | 0.6% |

| Leaves | 2.2% |

| Flowers | 0.3% |

| Seeds | 0.1% |

Ontogenetic and Environmental Influences on this compound Accumulation

The concentration of this compound and other tropane alkaloids in plants is not static. It is influenced by the developmental stage of the plant (ontogeny) and various environmental factors.

The alkaloid profile and content can change significantly with the age of the plant. mdpi.com For instance, in Datura stramonium, the composition and quantity of alkaloids vary between young and senile plants. mdpi.combasicmedicalkey.com Young plants often have higher concentrations of certain alkaloids in their leaves and stems. nih.gov

Environmental conditions also play a crucial role in alkaloid production. nih.gov Factors such as nutrient availability, light, temperature, and water can affect the biosynthesis and accumulation of these compounds. unam.mx For example, the application of methyl jasmonate, a plant growth regulator, has been shown to influence the production of related alkaloids in Datura stramonium, with effects varying between roots and leaves. nih.gov Virus infections have also been noted to alter alkaloid content in medicinal plants. aensiweb.com

Variation Across Plant Developmental Stages

The concentration of tropane alkaloids, including this compound, can fluctuate significantly throughout the different developmental stages of a plant. Research on various Solanaceae species has demonstrated that the levels of these secondary metabolites are not static but change as the plant grows and matures.

For instance, in Datura stramonium, the content of alkaloids like hyoscyamine and scopolamine (B1681570), which are precursors and related compounds to this compound, varies between the vegetative and generative phases. biomedres.us The highest levels of hyoscyamine are often found in the stems and leaves of young plants. biomedres.us This suggests that the biosynthetic pathways leading to these alkaloids are differentially regulated during development.

A study on Duboisia myoporoides revealed that the concentrations of various tropane alkaloids, including the precursor hyoscyamine and the related compound 6-hydroxy hyoscyamine, varied in the roots, stems, and leaves at different growth stages (6 weeks, 3 months, and 6 months). oup.com While specific data for this compound was not the focus, the dynamic nature of its precursors highlights the likelihood of its own concentration changing over the plant's life cycle. In the leaf tissue of D. myoporoides, for example, scopolamine abundance increased significantly as the plant matured. oup.com

The expression of genes encoding key enzymes in the tropane alkaloid biosynthetic pathway also shows developmental regulation. In D. myoporoides, the transcript levels of genes such as pmt, tr-I, cyp80f1, and h6h (hyoscyamine 6β-hydroxylase, the enzyme responsible for the hydroxylation of hyoscyamine) differed between organs and developmental stages. oup.com The expression of h6h was found to be highest in the roots. oup.com

Impact of Environmental Factors (e.g., Water Availability)

Environmental conditions play a crucial role in influencing the production and accumulation of secondary metabolites in plants, and this compound is no exception. Abiotic factors such as water availability, light, and nutrient levels can significantly alter the alkaloid profile of a plant. tu-dortmund.de

Research on Datura species has shown a variable relationship between water availability and alkaloid content. For example, the amount of hyoscyamine, the direct precursor to this compound, exhibited a parabolic dependence on water supply, with the lowest concentrations observed under very low and very high water conditions. mdpi.com In some cases, the correlation between water and alkaloid content is organ-specific. mdpi.com

While direct studies on the impact of water availability specifically on this compound are limited, the known effects on its precursor, hyoscyamine, strongly suggest a corresponding influence. The biosynthesis of tropane alkaloids is a complex process, and environmental stressors can trigger changes in the expression of regulatory genes and the activity of enzymes involved in the pathway. nih.gov

It is important to note that the unpredictable effects of environmental conditions pose a significant challenge for the consistent production of these compounds from field-grown plants. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Hydroxyhyoscyamine (B1212979) |

| Anisodamine |

| Atropine (B194438) |

| Hyoscyamine |

Biosynthetic Pathways and Metabolic Interconversions of 7 Hydroxyhyoscyamine

Upstream Tropane (B1204802) Alkaloid Biosynthesis Leading to Hyoscyamine (B1674123)

The journey to hyoscyamine begins with simple amino acid precursors and proceeds through a series of complex enzymatic reactions to form the characteristic bicyclic tropane ring. nih.govresearchgate.net

The biosynthesis of the tropane skeleton, the core structure of hyoscyamine, originates from the amino acids L-ornithine and L-arginine. nih.govekb.egresearchgate.net Both can be converted to putrescine, a key intermediate. nih.govekb.egpnas.org Ornithine is directly decarboxylated by ornithine decarboxylase (ODC), while arginine is converted to putrescine through a series of steps initiated by arginine decarboxylase (ADC). nih.govresearchgate.net The tropic acid moiety of hyoscyamine is derived from another amino acid, L-phenylalanine, via its transamination to phenylpyruvate. neu.edu.trnih.gov

Table 1: Precursor Amino Acids and their Roles

| Precursor Amino Acid | Role in Hyoscyamine Biosynthesis | Key Intermediate(s) |

|---|---|---|

| L-Ornithine | Source of the pyrrolidine (B122466) ring of the tropane nucleus | Putrescine |

| L-Arginine | Alternative source for the pyrrolidine ring | Agmatine, N-carbamoylputrescine, Putrescine |

| L-Phenylalanine | Source of the tropic acid moiety | Phenylpyruvate, Phenyllactic acid |

Putrescine, derived from ornithine or arginine, undergoes N-methylation catalyzed by putrescine N-methyltransferase (PMT) to form N-methylputrescine. nih.govnumberanalytics.compnas.org This step is considered a rate-limiting step in the tropane alkaloid biosynthetic pathway. mdpi.com The N-methylputrescine is then oxidatively deaminated by N-methylputrescine oxidase (MPO), a copper-requiring diamine oxidase, to yield 4-methylaminobutanal. nih.govnumberanalytics.com This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.govmdpi.com

The subsequent steps leading to the formation of tropinone (B130398), the first intermediate with the complete tropane ring structure, involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon unit derived from acetate. neu.edu.trresearchgate.net Recent research has identified an atypical polyketide synthase that forms 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is then cyclized and decarboxylated to tropinone, a reaction catalyzed by a cytochrome P450 enzyme. nih.gov Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine (B42219), the direct precursor for the esterification step. nih.govnih.gov The condensation of tropine with phenyllactic acid (derived from phenylalanine) leads to the formation of littorine (B1216117), which is then rearranged to hyoscyamine. nih.govmdpi.com

Table 2: Key Intermediates in Tropane Moiety Formation

| Intermediate | Precursor(s) | Key Enzyme(s) | Product(s) |

|---|---|---|---|

| Putrescine | Ornithine, Arginine | Ornithine decarboxylase (ODC), Arginine decarboxylase (ADC) | N-methylputrescine |

| N-methylputrescine | Putrescine | Putrescine N-methyltransferase (PMT) | 4-methylaminobutanal |

| 4-methylaminobutanal | N-methylputrescine | N-methylputrescine oxidase (MPO) | N-methyl-Δ¹-pyrrolinium cation (spontaneous) |

| Tropinone | N-methyl-Δ¹-pyrrolinium cation, Acetyl-CoA derivatives | Polyketide synthase, Cytochrome P450 | Tropine |

| Tropine | Tropinone | Tropinone reductase I (TR-I) | Littorine |

| Littorine | Tropine, Phenyllactic acid | Littorine synthase | Hyoscyamine |

Precursor Amino Acids (Ornithine, Arginine, Phenylalanine)

Enzymatic Hydroxylation of Hyoscyamine to 7-Hydroxyhyoscyamine

The conversion of hyoscyamine to this compound is a pivotal enzymatic step that introduces a hydroxyl group onto the tropane ring.

The enzyme responsible for this transformation is hyoscyamine 6β-hydroxylase (H6H), also known as hyoscyamine 6-hydroxylase. rsc.orgnih.gov This enzyme is a non-heme, 2-oxoglutarate-dependent dioxygenase. mdpi.comiucr.orgmdpi.com While its primary and more widely known function is the 6β-hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine (anisodamine), which is a precursor to scopolamine (B1681570), H6H can also catalyze the hydroxylation at the C7 position to a lesser extent, yielding 7β-hydroxyhyoscyamine. rsc.orgiucr.orgnih.gov The enzyme exhibits bifunctional activity, catalyzing both the hydroxylation of hyoscyamine and the subsequent epoxidation of 6β-hydroxyhyoscyamine to form scopolamine. nih.goviucr.org However, the hydroxylase activity is generally much higher than the epoxidase activity. nih.govmdpi.com

The catalytic activity of hyoscyamine 6β-hydroxylase is strictly dependent on several cofactors. nih.gov The reaction requires 2-oxoglutarate (also known as α-ketoglutarate), ferrous ions (Fe²⁺), and molecular oxygen (O₂). nih.gov During the reaction, 2-oxoglutarate is oxidatively decarboxylated to succinate (B1194679) and CO₂, with one atom of O₂ being incorporated into the succinate and the other into the hyoscyamine substrate to form the hydroxyl group. nih.govthemedicalbiochemistrypage.orgnih.gov Ascorbate (B8700270) (vitamin C) is also required to stimulate the reaction. mdpi.comnih.gov Its role is to reduce the ferric iron (Fe³⁺) that can form in the active site back to the catalytically active ferrous state (Fe²⁺), ensuring the enzyme can undergo multiple catalytic cycles. themedicalbiochemistrypage.orgencyclopedia.pubcardiff.ac.uk

Table 3: Cofactors for Hyoscyamine 6β-Hydroxylase (H6H)

| Cofactor | Function in Hydroxylation Reaction |

|---|---|

| 2-Oxoglutarate | Co-substrate that is decarboxylated to succinate, driving the reaction. |

| Fe²⁺ (Ferrous Iron) | Central metal ion in the active site that binds oxygen and activates it for hydroxylation. |

| Molecular Oxygen (O₂) | Source of the oxygen atom for the hydroxyl group. |

| Ascorbate (Vitamin C) | Reducing agent that regenerates the active Fe²⁺ state of the enzyme. |

The introduction of the hydroxyl group at the C7 position by H6H follows the general mechanism of 2-oxoglutarate-dependent dioxygenases. themedicalbiochemistrypage.orgnih.gov The process is initiated by the binding of 2-oxoglutarate and the primary substrate, hyoscyamine, to the enzyme's active site, which contains an Fe²⁺ ion. nih.gov Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate and the formation of a highly reactive oxoiron(IV) (ferryl) intermediate. nih.govosti.govrcsb.org

This potent ferryl species is responsible for abstracting a hydrogen atom from the C7 position of the tropane ring, creating a substrate radical. This is followed by a "rebound" step where the hydroxyl group, now attached to the iron (as an iron-bound hydroxyl), is transferred to the substrate radical, resulting in the formation of 7β-hydroxyhyoscyamine. While the enzyme preferentially abstracts a hydrogen from the C6 position, structural and computational studies suggest that the C7 position is also accessible. nih.govresearchgate.net The regioselectivity of the enzyme, determining whether C6 or C7 is hydroxylated, is influenced by the precise positioning of the hyoscyamine substrate within the active site. nih.govresearchgate.net

Cofactor Dependence (2-Oxoglutarate, Fe²⁺ Ions, Molecular Oxygen, Ascorbate)

Alternative and Uncharacterized Pathways for C7 Hydroxylation (e.g., Cytochrome P450 Enzymes)

While the hydroxylation of the tropane ring in hyoscyamine is predominantly catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), which primarily targets the C6 position, the existence of alternative pathways leading to C7 hydroxylation has been investigated. The formation of this compound represents a branch point in tropane alkaloid metabolism.

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes known to be key drivers in the chemical diversification of alkaloids in plants, often through hydroxylation reactions that functionalize core scaffolds. nih.gov It is hypothesized that cytochrome P450 enzymes could be responsible for the C7 hydroxylation of hyoscyamine, constituting a pathway distinct from the H6H-mediated route. mdpi.com However, the specific P450 enzyme responsible for this direct C7 hydroxylation has not yet been fully characterized.

Research into the well-characterized H6H enzyme, an iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenase, has revealed that it can also produce this compound as a side product. rcsb.orgchemrxiv.org Structural and kinetic studies of H6H show that while the enzyme is optimized for an initial hydroxylation at the C6 position followed by epoxidation, a competing "oxygen rebound" can occur at the C7 position. rcsb.org This results in the formation of this compound. The balance between these competing reactions is sensitive to subtle changes in the enzyme's active site. For instance, a variant of H6H was shown to preferentially hydroxylate the C7 position instead of forming the epoxide. rcsb.orgchemrxiv.org This indicates that 7-hydroxylation can be a shunt from the main scopolamine biosynthetic pathway, representing a competing metabolic fate for the hyoscyamine substrate.

| Enzyme Family | Proposed Role in C7 Hydroxylation | Status |

| Cytochrome P450s | Direct hydroxylation of hyoscyamine at the C7 position. nih.gov | Uncharacterized |

| Fe/2OG Oxygenases (H6H) | Side reaction competing with epoxidation, leading to this compound. rcsb.orgchemrxiv.org | Characterized rcsb.orgchemrxiv.org |

This compound as a Precursor in Downstream Alkaloid Synthesis

The role of this compound as a metabolic intermediate is primarily discussed in the context of its relationship to the biosynthesis of other tropane alkaloids, most notably scopolamine.

Scopolamine is the 6,7-β-epoxide of hyoscyamine. researchgate.net Its biosynthesis from hyoscyamine is a two-step process catalyzed by the single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H). mdpi.comnih.govfrontiersin.org The first step is the namesake hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine. mdpi.comjuniperpublishers.com In the second step, the same enzyme catalyzes the epoxidation of this intermediate to form scopolamine. mdpi.comnih.govjuniperpublishers.com

The H6H-catalyzed epoxidation involves the abstraction of a hydrogen atom from the C7 position by a high-valent oxoiron(IV) (ferryl) intermediate. rcsb.org Following this, the newly installed C6-hydroxyl group's oxygen atom couples with the resulting C7 radical, leading to the formation of the epoxide ring. rcsb.orgchemrxiv.org Structural studies have shown that the enzyme's active site geometry favors this cyclization over a simple hydroxylation at C7 (oxygen rebound). rcsb.org

While 6β-hydroxyhyoscyamine is the established direct precursor for scopolamine, the formation of this compound by H6H is considered a competing reaction that diverts the substrate away from the scopolamine pathway. rcsb.orgchemrxiv.org Kinetic studies have shown that factors such as the presence of deuterated water can significantly alter the product ratio, increasing the amount of 7-hydroxylation relative to epoxidation. rcsb.org This suggests that cleavage of the C6-hydroxyl O-H bond is a required step for epoxidation, and when this is disfavored, C7 hydroxylation becomes more prominent. rcsb.org

Table 3.3.1: Key Enzyme in Scopolamine Formation

| Enzyme | EC Number | Substrate | Products | Cofactors |

|---|

The relationship between this compound and its isomer, 6β-hydroxyhyoscyamine, is not one of direct enzymatic interconversion but rather one of metabolic partitioning. Both compounds are products of the oxidative processing of hyoscyamine, primarily by the enzyme H6H. rcsb.orgchemrxiv.orgmdpi.com The enzyme's active site directs the reaction, with the wild-type enzyme from several plant species strongly favoring 6β-hydroxylation as the initial step. nih.gov This 6β-hydroxyhyoscyamine intermediate is then efficiently positioned for the subsequent epoxidation reaction to yield scopolamine. rcsb.orgchemrxiv.org

However, as a competing outcome, the enzyme can catalyze hydroxylation at the C7 position, yielding this compound. rcsb.org This metabolic branch point is influenced by the precise positioning of the substrate within the enzyme's active site. chemrxiv.org Structural comparisons between wild-type H6H and a variant that preferentially produces the 7-hydroxylated product suggest that a minor shift in the substrate's orientation is sufficient to change the reaction's outcome from epoxidation to C7 hydroxylation. rcsb.orgchemrxiv.org

The partitioning between these two hydroxylated products can be influenced by experimental conditions. For example, conducting the H6H enzymatic reaction in deuterated water (²H₂O) was found to increase the ratio of C7 hydroxylation to epoxidation by more than five-fold. rcsb.org This effect implies that the mechanism for epoxidation has a specific requirement for proton transfer that is inhibited by the heavier isotope, thereby favoring the alternative C7 hydroxylation pathway. rcsb.org Therefore, 6β-hydroxyhyoscyamine and this compound are best described as alternative products branching from a common precursor, hyoscyamine, rather than being metabolically interconverted.

Table 3.3.2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₇H₂₃NO₄ nih.gov |

| 6-Hydroxyhyoscyamine (B1212979) | C₁₇H₂₃NO₄ |

| Scopolamine | C₁₇H₂₁NO₄ |

| Hyoscyamine | C₁₇H₂₃NO₃ |

| Cytochrome P450 | Not applicable |

| Tropinone | C₈H₁₃NO |

| Putrescine | C₄H₁₂N₂ |

| Ornithine | C₅H₁₂N₂O₂ |

| Arginine | C₆H₁₄N₄O₂ |

| Phenyllactic acid | C₉H₁₀O₃ |

Enzymology and Molecular Characterization of 7 Hydroxylation

Biochemical and Molecular Properties of Hyoscyamine (B1674123) 6β-Hydroxylase (H6H)

H6H is a non-heme, iron-containing enzyme that plays a crucial role in the diversification of tropane (B1204802) alkaloids in various plant species, particularly within the Solanaceae family. researchgate.netnih.gov Its characterization has revealed a bifunctional nature, capable of both hydroxylation and a subsequent epoxidation reaction. nih.govrsc.org

Hyoscyamine 6β-Hydroxylase is classified under the Enzyme Commission (EC) number EC 1.14.11.11 . researchgate.netnih.govrsc.orgscirp.orgmdpi.comqmul.ac.uknih.govbioline.org.br The enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases (ODDs), a large group of non-heme iron enzymes that utilize molecular oxygen to oxidize a substrate. nih.govmdpi.comrsc.orgnih.govnih.govnih.gov The systematic name for this enzyme is L-hyoscyamine,2-oxoglutarate:oxygen oxidoreductase [(6S)-hydroxylating]. qmul.ac.uk

The catalytic mechanism involves the hydroxylation of L-hyoscyamine at the C6 position of the tropane ring. iucr.org This reaction has an absolute requirement for the substrate (L-hyoscyamine), a co-substrate (2-oxoglutarate), ferrous iron (Fe²⁺), and molecular oxygen (O₂). nih.govnih.gov Ascorbate (B8700270) is also noted to stimulate the reaction, likely by maintaining the iron cofactor in its reduced ferrous state. nih.govqmul.ac.uknih.gov

During the catalytic cycle, H6H couples the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and carbon dioxide with the incorporation of one atom of oxygen into the hyoscyamine molecule, forming 6β-hydroxyhyoscyamine. qmul.ac.uknih.gov Studies have confirmed a 1:1 stoichiometry between the hyoscyamine-dependent formation of CO₂ from 2-oxoglutarate and the hydroxylation of hyoscyamine. nih.gov

Following this initial hydroxylation, H6H can catalyze a second reaction: the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine (B1681570). nih.govrsc.orgmdpi.com However, the hydroxylase activity is generally much stronger than the subsequent rate-limiting epoxidase activity. nih.govmdpi.comnih.gov

Hyoscyamine 6β-hydroxylase exhibits high substrate specificity. The enzyme preferentially acts on the L-isomer of hyoscyamine, while the D-isomer is nearly inactive. nih.gov Structurally related alkaloids to L-hyoscyamine can also be hydroxylated at the C-6 position by H6H. nih.gov

The kinetic parameters of H6H have been determined for various plant sources. The Michaelis-Menten constant (Kₘ) reflects the enzyme's affinity for its substrates. A lower Kₘ value indicates a higher affinity.

| Substrate | Enzyme Source | Kₘ Value (µM) | Reference |

|---|---|---|---|

| L-Hyoscyamine | General | 35 | nih.govmdpi.com |

| 2-Oxoglutarate | General | 43 | nih.govmdpi.com |

| Hyoscyamine | Datura metel | 50 | nih.gov |

| 2-Oxoglutarate | Datura metel | 50 | nih.gov |

| Hyoscyamine | Brugmansia sanguinea | ~60 | rsc.org |

The activity of Hyoscyamine 6β-hydroxylase is significantly influenced by the presence of divalent cations and various inhibitors. As a non-heme iron enzyme, it has an absolute requirement for Fe²⁺ for its catalytic function. qmul.ac.uknih.gov The presence of ascorbate and catalase can also enhance the catalytic reaction. nih.gov

Conversely, the enzyme's activity is strongly inhibited by chelating agents like EDTA and a range of other divalent cations that likely compete with Fe²⁺ for the active site. nih.gov Ferric iron (Fe³⁺) also acts as an inhibitor. nih.gov

| Type | Compound/Ion | Effect on H6H Activity | Reference |

|---|---|---|---|

| Activators/Cofactors | Fe²⁺ | Required for activity | nih.govqmul.ac.uknih.gov |

| Ascorbate | Stimulates activity | nih.govnih.gov | |

| Catalase | Increases catalysis | nih.gov | |

| Inhibitors | EDTA | Inhibits activity | nih.gov |

| Fe³⁺ | Inhibits activity | nih.gov | |

| Ca²⁺ | Complete inhibition | nih.gov | |

| Cd²⁺ | Complete inhibition | nih.gov | |

| Co²⁺ | Complete inhibition | nih.gov | |

| Cu²⁺ | Complete inhibition | nih.gov | |

| Hg²⁺ | Complete inhibition | nih.gov | |

| Mn²⁺ | Complete inhibition | nih.gov | |

| Ni²⁺ | Complete inhibition | nih.gov | |

| Zn²⁺ | Complete inhibition | nih.gov |

Specificity and Kinetic Parameters

Structural Biology and Reactivity Studies

High-resolution crystal structures of H6H from Datura metel have provided significant insights into its function. rsc.orgnih.gov These studies, combined with computational models, have elucidated how the enzyme achieves its regioselectivity and have characterized the structural changes that occur during catalysis. rsc.orgiucr.org The enzyme's secondary structure is predominantly composed of α-helices. researchgate.netnih.gov

The binding of substrates, namely hyoscyamine and 2-oxoglutarate, to the H6H enzyme induces significant conformational changes. researchgate.netnih.gov Fluorescence studies have supported this observation, showing clear effects on the protein's secondary structure upon the formation of enzyme-substrate complexes. researchgate.net

Structural analyses have identified key amino acid residues that are crucial for substrate binding and positioning, which in turn dictates the enzyme's regioselectivity for hydroxylation at the C6 position over the nearby C7 position. rsc.orgiucr.org

Glu-116 : This residue interacts with the tertiary amine of the hyoscyamine tropane moiety. rsc.orgnih.gov

Tyr-326 : Forms CH–π hydrogen bonds with the phenyl ring of hyoscyamine. rsc.orgnih.gov

Lys-129 and Lys-330 : These residues, along with Tyr-326, are thought to promote the reaction at the C6 site while hindering the alternative reaction at the C7 position. iucr.org

A mutation of a conserved glycine (B1666218) residue (Gly-220) to cysteine has been shown to cause a loss of enzymatic function, preventing both the hydroxylation of hyoscyamine and the subsequent epoxidation. scirp.org This highlights the importance of the specific architecture of the active site for catalytic activity. scirp.org The precise positioning of the substrate within the active site ensures the highly specific regioselective hydroxylation that characterizes the H6H enzyme. iucr.org

Genetic Regulation and Biotechnological Production of 7 Hydroxyhyoscyamine

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of tropane (B1204802) alkaloids is tightly regulated at the genetic level, with specific enzymes controlling key steps in the biosynthetic pathway. The expression of the genes encoding these enzymes is influenced by various internal and external factors.

Several key genes are instrumental in the pathway leading to 6β-hydroxyhyoscyamine and its derivatives. Their coordinated expression is crucial for the efficient synthesis of these alkaloids.

tr-I (Tropinone Reductase I): The enzyme tropinone (B130398) reductase I, encoded by the tr-I gene, is responsible for the stereospecific reduction of the ketone tropinone to tropine (B42219). frontiersin.organnualreviews.org Tropine serves as the direct precursor for the formation of hyoscyamine (B1674123). This step represents a significant branching point in the pathway, as a different enzyme (Tropinone Reductase II) reduces tropinone to pseudotropine, leading to a different class of alkaloids. annualreviews.orgnih.gov

h6h (Hyoscyamine 6β-hydroxylase): The h6h gene encodes a bifunctional dioxygenase that performs the final two steps in the conversion of hyoscyamine to scopolamine (B1681570). annualreviews.org In the first step, the enzyme hydroxylates hyoscyamine at the 6β position to produce the intermediate 6β-hydroxyhyoscyamine . frontiersin.orgnih.govmdpi.com Subsequently, the same enzyme catalyzes an intramolecular epoxidation reaction to form scopolamine. frontiersin.orgnih.gov The expression and activity of H6H are often the rate-limiting factors in scopolamine accumulation, making the h6h gene a primary target for metabolic engineering. nih.govresearchgate.net

The expression of tropane alkaloid biosynthetic genes is not constitutive and can be significantly influenced by external stimuli known as elicitors. Methyl jasmonate (MJ), a plant signaling molecule involved in stress responses, has been extensively studied for its role in upregulating TA production. mdpi.comresearchgate.net

Research on Datura stramonium has shown that MJ treatment can enhance the expression of key biosynthetic genes, including pmt, tr-I, and h6h, particularly in the roots, which are the primary site of synthesis. nih.govresearchgate.net The effect is concentration-dependent; a study demonstrated that applying 150 µM of MJ resulted in a significant increase in scopolamine and atropine (B194438) production in both leaves and roots. nih.govresearchgate.net This increase was correlated with the enhanced expression of PMT, TR1, and h6h genes in the roots. nih.govresearchgate.net However, a higher concentration of 300 µM MJ showed an adverse effect on alkaloid accumulation. nih.govresearchgate.net These findings indicate that MJ can be used to modulate the genetic regulation of the pathway to improve the yield of desired alkaloids. nih.govcapes.gov.br

Key Genes Involved in Tropane Alkaloid Biosynthesis (e.g., pmt, h6h, tr-I)

Metabolic Engineering Strategies in Plant In Vitro Cultures

To overcome the low yields of tropane alkaloids from whole plants, various metabolic engineering strategies have been developed using plant in vitro culture systems. These methods allow for controlled production and genetic manipulation to enhance the output of specific compounds like 6β-hydroxyhyoscyamine and scopolamine.

Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, are a highly effective system for producing secondary metabolites synthesized in roots. mdpi.comnih.gov These cultures are characterized by fast growth, genetic stability, and the ability to produce alkaloids at levels comparable to or even exceeding those of the parent plant. nih.gov Hairy roots have become a preferred platform for the metabolic engineering of the tropane alkaloid pathway due to their stable and high-level production capabilities in controlled bioreactor environments. pnas.orgnih.gov

A primary strategy to increase the flux towards a desired compound is the overexpression of genes encoding rate-limiting enzymes. Given its crucial role, the h6h gene is the most common target for overexpression to enhance the conversion of hyoscyamine to scopolamine, a process that inherently involves the synthesis of 6β-hydroxyhyoscyamine. nih.govashs.org

In one landmark study, hairy root cultures of Hyoscyamus niger were engineered to overexpress both pmt and h6h. The resulting transgenic lines showed a dramatic increase in scopolamine production. The most productive line yielded 411 mg/L of scopolamine, a nine-fold increase over the wild-type cultures, demonstrating a powerful synergistic effect of enhancing both an early committed step and a late, rate-limiting step in the pathway. pnas.orgnih.gov

| Transgenic Line | Genes Overexpressed | Scopolamine Yield (mg/L) | Fold Increase vs. Wild-Type |

|---|---|---|---|

| Wild-Type | None | 43 | 1.0x |

| H11 (h6h line) | h6h | 184 | 4.3x |

| T3 (pmt + h6h line) | pmt and h6h | 411 | 9.6x |

Similarly, overexpressing the h6h gene in hairy root cultures of Scopolia parviflora led to a significant increase in tropane alkaloid content. The best-performing transgenic line produced 8.12 mg of scopolamine per gram of dry weight, which was three times more than the amount found in wild-type roots. researchgate.netjmb.or.kr

| Line | Scopolamine Content (mg/g DW) | Fold Increase |

|---|---|---|

| Wild-Type Root | ~2.71 | 1.0x |

| Transgenic Line #5 | 8.12 | 3.0x |

Inducing genetic variability through mutagenesis is another powerful tool for improving crop traits, including the production of secondary metabolites. Ethyl Methane Sulfonate (EMS) is a chemical mutagen that causes random point mutations, primarily G:C to A:T transitions, by alkylating guanine (B1146940) bases. nih.govwikipedia.org This technique can be used to generate novel plant varieties with altered gene function and, consequently, modified alkaloid profiles. nih.govashs.org

A study utilizing EMS on in vitro callus cultures of Hyoscyamus niger successfully demonstrated its potential to enhance tropane alkaloid production. Researchers found that treating callus with a 0.03% EMS solution led to a significant upregulation of pmt and h6h gene transcripts. nih.gov This genetic alteration resulted in an increased accumulation of both scopolamine and hyoscyamine compared to untreated control plants. nih.gov This approach provides a method for generating improved plant lines without relying on transgenic techniques. nih.govresearchgate.net

| EMS Concentration | Relative PMT Gene Expression (Fold Change) | Relative H6H Gene Expression (Fold Change) | Scopolamine Content (µg/g) | Hyoscyamine Content (µg/g) |

|---|---|---|---|---|

| 0% (Control) | 1.0 | 1.0 | 0.291 | 0.0171 |

| 0.03% | ~2.2 | ~1.8 | 0.639 | 0.0344 |

| 0.05% | ~2.5 | ~2.1 | 0.312 | 0.0210 |

Overexpression of Biosynthetic Genes (e.g., H6H)

Feasibility of Industrial-Scale Biotechnological Production

The industrial production of specialized plant metabolites like 7-hydroxyhyoscyamine through biotechnology presents a promising alternative to traditional agricultural extraction, which is often hampered by climate variability, geographical limitations, and inconsistent yields. mdpi.com Biotechnological approaches, primarily through microbial fermentation or plant cell and organ cultures, offer the potential for a stable, controlled, and scalable supply chain. researchgate.netmdpi.com However, despite significant scientific advances, achieving economically competitive industrial-scale production remains a formidable challenge. mdpi.com The feasibility is contingent on overcoming hurdles related to low productivity, complex metabolic engineering, and the intricacies of bioreactor scale-up. mdpi.comnih.gov

Two principal platforms are at the forefront of research for producing tropane alkaloids: engineered microbial systems and plant-based in vitro cultures.

Microbial Fermentation using Engineered Yeast

The reconstruction of complex plant biosynthetic pathways in microbial hosts, particularly baker's yeast (Saccharomyces cerevisiae), represents a frontier in metabolic engineering. nih.gov Yeast is an attractive chassis for industrial production due to its rapid growth, well-understood genetics, and scalability in large fermenters. researchgate.net

Research Findings: Groundbreaking research has demonstrated the feasibility of producing tropane alkaloids de novo in engineered yeast. nih.gov For instance, researchers have successfully engineered S. cerevisiae to produce hyoscyamine and scopolamine from simple sugars. nih.gov This monumental task involved integrating more than twenty proteins from yeast, bacteria, plants, and animals, positioned across six different subcellular locations to mimic the natural pathway's spatial organization. nih.gov

A significant bottleneck identified in these systems is the transport of pathway intermediates across cellular membranes, particularly into and out of the vacuole where key reactions occur. nih.govpnas.org To address this, studies have focused on identifying and incorporating heterologous transporters. The introduction of specific plant transporters, such as AbPUP1 and AbLP1 from Atropa belladonna, has been shown to increase the production of tropane alkaloids by facilitating the movement of intermediates like littorine (B1216117) and hyoscyamine. nih.gov

Further optimizations have involved enhancing cofactor regeneration and refining growth conditions. nih.gov These combined strategies led to a more than 100-fold improvement in de novo hyoscyamine production, achieving titers of 480 μg/L. nih.govpnas.org While these yields demonstrate a successful proof-of-concept, they are still several orders of magnitude below what is typically required for commercially viable industrial production.

Table 1: Research Findings in Engineered Saccharomyces cerevisiae

| Strain/System | Key Genetic Modifications/Strategy | Product | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Engineered S. cerevisiae | 21 enzymes, 8 disruptions, tonoplast MATE transporter (NtJAT1) | Hyoscyamine / Scopolamine | Initial de novo production | pnas.org |

| Engineered S. cerevisiae | Introduction of plant transporters (AbPUP1, AbLP1), cofactor regeneration, optimized growth | Hyoscyamine | >100-fold increase to 480 μg/L | nih.govpnas.org |

| Engineered S. cerevisiae | Introduction of plant transporters (AbPUP1, AbLP1), cofactor regeneration, optimized growth | Scopolamine | >7-fold increase to 172 μg/L | nih.govpnas.org |

| Engineered S. cerevisiae | 15 additional genes, 7 gene disruptions | Tropine | 6 mg/L | researchgate.netnih.gov |

Challenges for Industrial Scale-Up: The primary obstacle for industrializing yeast-based production is the low final product titer. mdpi.com The long and complex biosynthetic pathway requires a high degree of metabolic flux to be redirected, which can impose a significant burden on the host cells. Furthermore, the genetic stability of heavily engineered strains over many generations in large-scale, continuous-culture bioreactors is a concern. The transition from laboratory-scale flasks to industrial bioreactors introduces new challenges, including maintaining optimal aeration, managing heat buildup, and ensuring homogenous mixing without damaging the cells. antechscientific.com

Plant Cell and Hairy Root Cultures

An alternative to microbial systems is the use of in vitro plant cultures, such as cell suspension cultures and hairy root cultures. Hairy roots, induced by infection with Agrobacterium rhizogenes, are genetically stable and often synthesize the same profile of secondary metabolites as the roots of the parent plant. mdpi.comnih.gov This makes them a particularly relevant system, as tropane alkaloid biosynthesis is naturally localized in the roots of Solanaceae plants. mdpi.com

Research Findings: Hairy root cultures of various Solanaceae species have been shown to produce significant amounts of tropane alkaloids, including hyoscyamine and, in some cases, its hydroxylated derivatives. frontiersin.org Productivity can be enhanced through several strategies:

Media Optimization: The composition of the culture medium, particularly the nitrogen source, significantly impacts alkaloid production. frontiersin.org Studies on Anisodus acutangulus hairy roots found that using 90 mM nitrogen achieved a maximum alkaloid production of 9.9 mg/L. frontiersin.org Diluted mineral media have also been shown to favor hyoscyamine production in Datura species. researchgate.net

Genetic Engineering: Overexpression of key pathway genes is a common strategy. The enzyme hyoscyamine-6β-hydroxylase (H6H) is crucial as it catalyzes the conversion of hyoscyamine into 6β-hydroxyhyoscyamine and subsequently into scopolamine. frontiersin.orgnih.gov Overexpression of the h6h gene in hairy root cultures has been a primary focus for increasing the production of these more valuable alkaloids. researchgate.net

Elicitation and Precursor Feeding: The addition of stress-inducing compounds (elicitors) or pathway precursors (e.g., tropic acid) can stimulate secondary metabolite production. scialert.netfao.org

While undifferentiated cell cultures have generally shown low productivity for tropane alkaloids, they can be used for biotransformation processes. nih.govscispace.com For example, cell cultures derived from hairy roots overexpressing the h6h gene have been used in bioreactors to convert externally supplied hyoscyamine into scopolamine. nih.gov

Table 2: Research Findings in Plant-Based In Vitro Systems

| Culture System | Species | Strategy | Key Finding | Reference |

|---|---|---|---|---|

| Hairy Root Culture | Anisodus acutangulus | Media Optimization (Nitrogen) | Max. alkaloid production of 9.9 mg/L | frontiersin.org |

| Hairy Root Culture | Datura sp. | Media Optimization | Diluted media (e.g., ½ MS) favored hyoscyamine production | researchgate.net |

| Hairy Root Culture | Hyoscyamus muticus | Genetic Engineering (Overexpression of h6h) | Increased scopolamine production | scispace.com |

| Hairy Root Culture | Atropa belladonna | Genetic Engineering (Overexpression of h6h) | Scopolamine levels in leaves of regenerated plants reached up to 1.2% DW | scispace.com |

Challenges for Industrial Scale-Up: Despite their potential, plant-based culture systems face significant scale-up challenges that have so far prevented them from being economically competitive with agricultural cultivation. mdpi.com

Slow Growth: Plant cells grow much more slowly than microbes, leading to long batch times and lower volumetric productivity. scielo.br

Bioreactor Design: Hairy roots form a dense, interwoven biomass that complicates mixing, nutrient distribution, and oxygen supply in large bioreactors. nih.govscielo.br The cells are also sensitive to shear stress generated by mechanical agitation. antechscientific.com This necessitates specialized bioreactor designs, such as bubble-column or airlift reactors, which have their own scaling complexities. mdpi.com

Low Productivity: To date, the yields of tropane alkaloids from plant cell and hairy root cultures have not reached levels that would make them a viable industrial alternative to farming. mdpi.com

Advanced Analytical Methodologies for 7 Hydroxyhyoscyamine Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool in the analysis of 7-hydroxyhyoscyamine, enabling its separation from complex mixtures of other alkaloids and plant metabolites. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) has been a widely used technique for the analysis of tropane (B1204802) alkaloids, including this compound. mdpi.comznaturforsch.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. mdpi.com

One of the key advantages of GC-MS is its ability to provide characteristic fragmentation patterns that act as a "fingerprint" for a given compound, aiding in its identification. mdpi.com For tropane alkaloids, common fragment ions are often diagnostic of the core tropane ring structure. mdpi.combiorxiv.org this compound can be distinguished from its diastereomer, 6-hydroxyhyoscyamine (B1212979), by its gas chromatography retention index on an achiral column. mdpi.com However, a significant limitation of GC-MS is the potential for thermal degradation of heat-sensitive molecules like some alkaloids during the high-temperature analysis, which may lead to the formation of artifacts. mdpi.com Therefore, complementary techniques are often recommended for validation. mdpi.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (RI) | 2459 | nih.gov |

| Molecular Ion Peak (m/z) | 305 | znaturforsch.comnih.gov |

| Base Ion Peak (m/z) | 94 | znaturforsch.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and UHPLC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), have become increasingly popular alternatives to GC-MS for alkaloid analysis. mdpi.comresearchgate.net These techniques are particularly advantageous for analyzing complex mixtures and non-volatile or thermally labile compounds like this compound. mdpi.com

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the sample components between the two phases. The eluting compounds are then introduced into a mass spectrometer for detection and identification. UHPLC utilizes columns with smaller particle sizes, resulting in more efficient separations and often shorter analysis times. mdpi.com

A study employing UHPLC coupled with a Q-Exactive Orbitrap mass spectrometer successfully identified this compound in extracts of Latua pubiflora. frontiersin.org This high-resolution mass spectrometry approach allows for precise mass measurements, which aids in the confident identification of compounds in complex matrices. frontiersin.org LC-MS analysis of Datura metel extracts has also confirmed the natural occurrence of this compound.

Table 2: LC-MS/UHPLC-MS Findings for this compound

| Technique | Plant Source | Key Finding | Reference |

|---|---|---|---|

| UHPLC-PDA-MS | Latua pubiflora | Identified as a derivative yielding a dehydrated tropane fragment at m/z 140.10768. | frontiersin.org |

| LC-MS | Datura metel | Supported its natural occurrence in the plant. | mdpi.com |

| LC-MS | Duboisia myoporoides | Quantified in roots, stems, and leaves at different developmental stages. | oup.com |

High Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis and purity assessment of alkaloids, including this compound. sci-hub.seabap.co.inresearchgate.net HPLC systems typically use a UV detector to quantify the separated compounds based on their absorbance of light at a specific wavelength. researchgate.net

Methods have been developed using reversed-phase HPLC for the simultaneous analysis of various tropane alkaloids. For instance, a method was established for the determination of atropine (B194438) and its related substances, including this compound, in plant material and pharmaceutical formulations. nih.govresearchgate.net The validation of such methods typically includes assessing parameters like linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov A certificate of analysis for a this compound reference standard, for example, may specify a purity of over 95% as determined by HPLC. chemicea.com

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for determining the precise chemical structure of molecules and for differentiating between closely related isomers. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthesis Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C). openaccessjournals.comacs.org In the context of this compound research, NMR has been instrumental in studying its biosynthesis. acs.orgresearchgate.net

By feeding plant cultures with isotopically labeled precursors (e.g., containing ¹³C), researchers can trace the metabolic pathways leading to the formation of tropane alkaloids. acs.orgresearchgate.net Subsequent NMR analysis of the isolated alkaloids reveals the positions of the isotopic labels, thereby confirming the biosynthetic route. For example, NMR studies have helped to elucidate the rearrangement of littorine (B1216117) to hyoscyamine (B1674123), a key step in the pathway that ultimately leads to this compound. acs.orgresearchgate.net While direct NMR data for this compound is less commonly published, its structural confirmation often relies on comparison with related, well-characterized alkaloids. tandfonline.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Tissue Profiling

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. cimap.res.inscienceopen.comspectroscopyeurope.com In DART-MS, a heated stream of inert gas, such as helium, containing excited-state atoms or molecules (metastables) is directed at the sample surface. mdpi.com This causes the desorption and ionization of surface molecules, which are then drawn into a mass spectrometer for analysis. mdpi.com

DART-MS has proven to be a valuable tool for the chemical profiling of plant tissues, providing a rapid "fingerprint" of the metabolites present. mdpi.comscienceopen.com This technique has been successfully applied to the analysis of tropane alkaloids directly from plant material, such as Datura seeds. mdpi.comnih.gov By analyzing different parts of a plant tissue, DART-MS can create spatial distribution maps of specific compounds. mdpi.com For instance, Laser Ablation DART Imaging (LADI-MS), a variant of the technique, has been used to visualize the distribution of alkaloids within a Datura seed. mdpi.comsquarespace.com This provides valuable insights into where compounds like this compound are synthesized and stored within the plant. mdpi.com

In Silico Approaches for Molecular Interactions

Computational, or in silico, techniques provide a powerful and efficient means to predict and analyze the interactions between a ligand, such as this compound, and a target protein. These methods are crucial for identifying potential therapeutic targets and understanding the mechanism of action of bioactive compounds.

Molecular Docking Studies with Target Proteins (e.g., RmGST, Mpro of SARS-CoV-2)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to forecast the binding mode and affinity of a ligand to a protein's active site.

Interaction with Rhipicephalus microplus Glutathione S-Transferase (RmGST):

Research has shown that this compound exhibits a notable binding affinity for Glutathione S-Transferase from the cattle tick Rhipicephalus microplus (RmGST), a protein implicated in detoxification and resistance to acaricides. mdpi.comnih.gov In one study, this compound demonstrated a binding affinity of -7.0 kcal/mol. mdpi.comnih.govresearchgate.net This interaction is primarily driven by hydrophobic interactions with several key amino acid residues within the protein's binding pocket, including Arg18, Ala22, Asp25, Val28, Asp30, Tyr197, and Lys202. mdpi.comresearchgate.net These findings suggest that this compound could be a potential inhibitor of the RmGST protein. mdpi.comresearchgate.net When compared to other compounds, such as Norapoatropine which had a docking score of -7.3 kcal/mol, this compound still presents a significant binding capacity. mdpi.com

Interactive Data Table: Docking Scores of Compounds with RmGST

| Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| This compound | -7.0 | Arg18, Ala22, Asp25, Val28, Asp30, Tyr197, Lys202 |

| Norapoatropine | -7.3 | Arg18, Ala22, Val28, Ala196, Lys201 |

| Trichlorfon (reference) | -4.1 | Not specified |

Interaction with the Main Protease (Mpro) of SARS-CoV-2:

In the context of viral diseases, the main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for potential inhibitors. A virtual screening of numerous alkaloids identified this compound as a compound with potential to interact with Mpro. chemmethod.com The study reported a binding energy of -6.1 kcal/mol for this compound with the Mpro of SARS-CoV-2. chemmethod.com This interaction involved the formation of four hydrogen bonds with key residues in the active site: THR26, GLY143, SER144, and CYS145. chemmethod.com

Interactive Data Table: Binding Energies and Interactions of Alkaloids with SARS-CoV-2 Mpro

| Compound | Minimum Binding Energy (kcal/mol) | Number of H-bonds | H-bond Interactions |

|---|---|---|---|

| Hyoscyamine | -6.2 | 4 | SER144, CYS145, LEU141, HIS163 |

| Moupinamide | -7.0 | 7 | SER144, ARG188, THR190, CYS145, GLN192, MET165, GLY143 |

| Littorine | -6.8 | 4 | CYS145, SER144, HIS163, GLY143 |

| This compound | -6.1 | 4 | THR26, GLY143, SER144, CYS145 |

| 3-tigloyloxy-6-isobutyryloxy-7-hydroxytropane | -6.4 | 3 | CYS145, HIS41, HIS163 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes of a ligand and its target protein, offering insights into the stability of their complex and the dynamics of their interaction.

MD simulations have been employed to investigate the dynamic behavior of protein-ligand complexes involving compounds structurally related to this compound and their targets. nih.govchemmethod.com For instance, in the study of SARS-CoV-2 Mpro, MD simulations were conducted to assess the stability of the Mpro in complex with various alkaloids. chemmethod.com The root mean square deviation (RMSD) of the protein backbone atoms is a key metric used to evaluate the stability of the system, with lower and more stable RMSD values indicating a stable protein-ligand complex. chemmethod.combiointerfaceresearch.com While specific MD simulation data for the this compound-Mpro complex was not detailed in the provided search results, the methodology was applied to similar compounds from the same study, demonstrating its utility in confirming the stability of docked complexes. chemmethod.com

Similarly, MD simulations were used in the investigation of compounds from Datura innoxia, including this compound, with the RmGST protein to understand the dynamic motion of the protein's atoms upon ligand binding. mdpi.comnih.govnih.gov These simulations help to validate the docking results and provide a more dynamic picture of the molecular interactions. biointerfaceresearch.com

Biological and Pharmacological Mechanisms of 7 Hydroxyhyoscyamine in Research Models

Molecular Target Engagement and Pathway Modulation

7-Hydroxyhyoscyamine is recognized for its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. researchgate.netjddtonline.info Research indicates that this compound exhibits a binding affinity for muscarinic receptors that is comparable to that of scopolamine (B1681570) and atropine (B194438). nih.govchemfaces.com By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. This action leads to a reduction in smooth muscle spasms and secretions. The anticholinergic effects of tropane (B1204802) alkaloids are a result of their ability to inhibit central and peripheral muscarinic neurotransmission. jddtonline.info

Recent in silico studies have highlighted the potential of this compound to inhibit specific enzymes, such as Glutathione S-transferases (GSTs). nih.govmdpi.com GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic compounds. nih.govmdpi.com Molecular docking studies have shown that this compound has a strong interaction with the active site residues of Rhipicephalus microplus Glutathione S-transferase (RmGST), with a notable docking score of -7.0 Kcal/mol. nih.govmdpi.com This suggests that this compound may act as an inhibitor of this enzyme. mdpi.com The interaction is mediated by hydrophobic interactions with several amino acid residues within the enzyme's binding pocket.

In addition to GSTs, molecular docking studies have also explored the interaction of this compound with the main protease (Mpro) of SARS-CoV-2. The compound demonstrated a binding energy of -6.2 Kcal/mol, forming three hydrogen bonds with the amino acid residues CYS145 and HIS41 of the protease.

Interaction with Muscarinic Receptors as an Anticholinergic Agent

In Vitro Biological Activities (e.g., Anticancer Activity of Extracts)

Extracts from plants containing this compound have been investigated for their potential biological activities in vitro. Notably, extracts of Datura stramonium, which contain this compound among other alkaloids, have demonstrated cytotoxic effects against certain cancer cell lines. nih.gov These preliminary studies suggest a potential for anticancer activity, though further research is required to isolate the specific effects of this compound and understand its mechanism of action in this context. The anticancer potential of various plants from the Solanaceae family is an active area of research. researchgate.net

Structure-Activity Relationships and Comparative Studies with Related Tropane Alkaloids (e.g., Norapoatropine, Hyoscyamine)

The chemical structure of this compound, particularly the presence and position of the hydroxyl group on the tropane ring, plays a crucial role in its biological activity. Comparative studies with other tropane alkaloids help to elucidate these structure-activity relationships.

Noraopatropine: This alkaloid, which also demonstrates inhibitory potential against RmGST, has a superior docking score (-7.3 Kcal/mol) compared to this compound (-7.0 Kcal/mol). nih.govmdpi.com This suggests that the specific structural differences between these two molecules influence their binding affinity to the enzyme. mdpi.com

Hyoscyamine (B1674123): As the parent compound, hyoscyamine serves as a precursor in the biosynthesis of this compound. phytojournal.com The addition of a hydroxyl group at the 7th position to form this compound alters its properties. For instance, in docking studies with RmGST, hyoscyamine shows a weaker interaction compared to its hydroxylated derivative, highlighting the importance of this functional group for target affinity.

The study of tropane alkaloids is complex, with dozens of related compounds identified in plants like Datura stramonium. researchgate.netnih.gov Understanding the subtle structural variations among these alkaloids, such as the difference between 6-hydroxyhyoscyamine (B1212979) and this compound (which are diastereomers), is key to understanding their distinct biological activities. researchgate.netnih.gov

Current Debates and Future Research Trajectories for 7 Hydroxyhyoscyamine

Debate on Natural Occurrence versus Analytical Artifact

A significant debate in the study of 7-hydroxyhyoscyamine revolves around its origin: is it a genuine metabolite produced by the plant, or is it an artifact created during the extraction and analysis of other tropane (B1204802) alkaloids? . For years, the presence of hydroxylated tropanes like this compound in plant extracts was sometimes viewed with skepticism, with the possibility that they were formed from the chemical transformation of more abundant alkaloids, such as hyoscyamine (B1674123) or scopolamine (B1681570), under the conditions of chemical analysis.

However, a growing body of evidence supports its status as a natural product. The detection of this compound in various plant species, including those of the Datura and Duboisia genera, using modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), provides strong evidence for its natural occurrence. ijnrd.orgbldeapharmacy.ac.inijrpr.com. For instance, it has been reported as a minor alkaloid in Datura stramonium and Datura innoxia. ijnrd.orgbldeapharmacy.ac.inijrpr.com. The consistent identification of this compound across different species and studies strengthens the argument that it is a product of the plant's own metabolic pathways rather than a result of post-extraction modification. ijnrd.orgbldeapharmacy.ac.inijrpr.com.

Table 1: Documented Plant Sources of this compound This interactive table summarizes plant species in which this compound has been identified.

| Genus | Species | Family |

|---|---|---|

| Datura | stramonium | Solanaceae |

| Datura | innoxia | Solanaceae |

| Datura | metel | Solanaceae |

| Datura | ceratocaula | Solanaceae |

| Duboisia | myoporoides | Solanaceae |

| Hyoscyamus | albus | Solanaceae |

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes in C7 Hydroxylation

The biosynthesis of this compound is an area of active research, particularly concerning the specific enzymes that catalyze the hydroxylation at the C7 position of the tropane ring. While the general pathway for tropane alkaloid biosynthesis is relatively well-understood, the precise mechanisms for some modifications remain to be fully characterized.

It is widely believed that the hydroxylation at the C7 position is mediated by a cytochrome P450 enzyme, although the specific enzyme has not been definitively identified. . This is in contrast to the well-characterized enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase responsible for the hydroxylation of hyoscyamine at the C6 position to form 6β-hydroxyhyoscyamine (also known as anisodamine), which is a precursor to scopolamine. osti.govchemrxiv.orgresearchgate.netmdpi.com.

Recent detailed mechanistic studies on H6H have provided insights that may be relevant to understanding C7 hydroxylation. osti.govchemrxiv.orgnih.govosti.govnih.gov. These studies show that H6H can, under certain conditions, also produce a small amount of the C7-hydroxylated product. chemrxiv.orgnih.gov. Structural and kinetic analyses of H6H variants suggest that subtle shifts in substrate positioning within the enzyme's active site can alter the site of C-H bond cleavage, switching the outcome from C6-hydroxylation to C7-hydroxylation. chemrxiv.orgnih.gov. A modest shift of approximately 10 degrees in the angle of approach between the enzyme's iron-oxo intermediate and the C7-hydrogen of the substrate is thought to be sufficient to change the reaction's outcome. chemrxiv.orgnih.gov. These findings suggest that a related but distinct enzyme, or perhaps a variant of a known enzyme, is likely responsible for the primary production of this compound in plants. The identification and characterization of this putative C7-hydroxylase is a key goal for future research.

Advancements in Metabolic Engineering for Targeted Production and Novel Derivative Synthesis

Metabolic engineering offers a promising avenue for the controlled production of this compound and the synthesis of novel derivatives. By manipulating the genes involved in the tropane alkaloid biosynthetic pathway in plants or microbial hosts, researchers aim to increase the yield of desired compounds and create new molecules with potentially valuable properties. researchgate.netkoreascience.krnih.govpnas.org.

One of the primary strategies in metabolic engineering is the overexpression of genes that code for rate-limiting enzymes in the biosynthetic pathway. researchgate.netfrontiersin.org. For tropane alkaloids, key enzymes include putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). pnas.orgfrontiersin.org. While much of the focus has been on increasing scopolamine production, these same principles can be applied to this compound once the specific C7-hydroxylase is identified. koreascience.krpnas.org. Overexpressing this yet-to-be-characterized enzyme in a suitable host, such as hairy root cultures of Hyoscyamus niger or engineered yeast, could lead to the targeted production of this compound. nih.govpnas.org.

Furthermore, metabolic engineering can be used to generate novel derivatives. By introducing enzymes from other organisms or by modifying existing pathway enzymes, it is possible to create new chemical structures. For example, computational tools can now predict potential biosynthetic pathways for novel alkaloid derivatives, which can then be pursued through synthetic biology approaches in hosts like yeast. nih.gov. This could lead to the creation of this compound analogues with altered or enhanced biological activities. The development of microbial platforms for producing tropane alkaloids is a significant step in this direction, as it allows for more rapid and controlled testing of different gene combinations and pathway modifications than is possible in plants. nih.gov.

Table 2: Key Enzymes in Tropane Alkaloid Biosynthesis for Metabolic Engineering This interactive table highlights important enzymes in the tropane alkaloid pathway that are targets for metabolic engineering.

| Enzyme | Abbreviation | Function | Potential Engineering Application |

|---|---|---|---|

| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step in tropane alkaloid biosynthesis. | Overexpression to increase the overall flux into the pathway. |

| Tropinone (B130398) Reductase I | TR-I | Reduces tropinone to tropine (B42219). | Manipulation to control the stereochemistry of the tropane core. |

| Hyoscyamine 6β-hydroxylase | H6H | Hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then epoxidizes it to scopolamine. | Engineering to alter substrate specificity or reaction outcome, potentially favoring hydroxylation. |

| Putative C7-hydroxylase | - | Hypothesized to hydroxylate hyoscyamine at the C7 position. | Identification and overexpression for targeted production of this compound. |

Integrated Multi-Omics Approaches for Comprehensive Pathway Understanding

A comprehensive understanding of the this compound biosynthetic pathway and its regulation requires the integration of multiple "omics" technologies. maxapress.commdpi.comresearchgate.netwhiterose.ac.uk. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the biological processes within an organism. maxapress.commdpi.com. By combining these datasets, researchers can identify new genes, enzymes, and regulatory networks involved in the production of specialized metabolites like tropane alkaloids. maxapress.comresearchgate.netwhiterose.ac.uk.